molecular formula C3H6NaOS2 B148604 Sodium ethylxanthate CAS No. 140-90-9

Sodium ethylxanthate

Cat. No.: B148604
CAS No.: 140-90-9
M. Wt: 145.20 g/mol
InChI Key: SARKRSWCLHYVGQ-UHFFFAOYSA-N
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Description

Sodium ethylxanthate is an organosulfur compound with the chemical formula CH₃CH₂OCS₂Na. It appears as a pale yellow powder and is typically obtained as the dihydrate. This compound is widely used in the mining industry as a flotation agent to separate valuable minerals from ores .

Mechanism of Action

Target of Action

Sodium ethylxanthate (SEX) is an organosulfur compound primarily used in the mining industry as a flotation agent . Its primary targets are sulfide minerals, on which it easily adsorbs .

Mode of Action

The compound works by enhancing the hydrophobicity of the mineral surface, allowing metal-sulfides to attach to its polar end . The hydrophobic non-polar end then rises to the water surface with air bubbles, forming a froth that can be skimmed off . This process is key in the froth flotation method used for efficient mineral processing and metal recovery .

Biochemical Pathways

this compound’s action involves a series of chemical reactions. It is susceptible to hydrolysis and oxidation at low pH . Hydrolysis results in the formation of ethanol and carbon disulfide , while oxidation produces diethyl dixanthogen disulfide .

Pharmacokinetics

, which would influence its absorption and distribution. Its rapid hydrolysis at pH less than 9 at 25 °C suggests that it’s metabolized quickly under certain conditions.

Result of Action

The result of this compound’s action is the separation of valuable minerals from ores in the mining industry . On a molecular level, it alters the surface properties of the target minerals, making them hydrophobic and allowing them to be separated from the rest of the material .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature. It rapidly hydrolyses at pH less than 9 at 25 °C . In cold climates, the degradation kinetics of xanthates may be slower, leading to higher concentrations of xanthate residues in the discharge water . This could potentially lead to environmental impacts, highlighting the importance of careful management and removal strategies .

Biochemical Analysis

Biochemical Properties

Sodium ethylxanthate is the conjugate base of the ethyl xanthic acid, a strong acid with pKa of 1.6 . It easily adsorbs on the surface of many sulfide minerals , a key step in froth flotation

Cellular Effects

It is known that this compound rapidly hydrolyses at pH less than 9 at 25 °C . This could potentially influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to undergo hydrolysis and oxidation at low pH . The product of this reaction is diethyl dixanthogen disulfide

Temporal Effects in Laboratory Settings

This compound’s aqueous solutions are stable at high pH if not heated

Dosage Effects in Animal Models

It is known that this compound has moderate oral and dermal toxicity in animals and is irritating to eyes and skin .

Metabolic Pathways

It is known that this compound is the conjugate base of the ethyl xanthic acid .

Transport and Distribution

It is known that this compound is soluble in water , which could potentially influence its localization or accumulation.

Subcellular Localization

Given its solubility in water , it could potentially be localized in the cytoplasm or other aqueous compartments within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium ethylxanthate is synthesized by treating sodium ethoxide with carbon disulfide. The reaction can be represented as follows: [ \text{CH}_3\text{CH}_2\text{ONa} + \text{CS}_2 \rightarrow \text{CH}_3\text{CH}_2\text{OCS}_2\text{Na} ] This reaction typically occurs at room temperature and requires anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: In industrial settings, this compound is produced by reacting ethanol with sodium hydroxide to form sodium ethoxide, which is then treated with carbon disulfide. The process is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity .

Types of Reactions:

    Oxidation: this compound undergoes oxidation to form diethyl dixanthogen disulfide: [ 4\text{C}_2\text{H}_5\text{OCS}_2\text{Na} + 2\text{H}_2\text{O} + \text{O}_2 \rightarrow 2(\text{C}_2\text{H}_5\text{OCS}_2)_2 + 4\text{NaOH} ]

    Hydrolysis: In acidic conditions, this compound hydrolyzes to produce ethanol and carbon disulfide: [ \text{C}_2\text{H}_5\text{OCS}_2\text{Na} + \text{H}^+ \rightarrow \text{C}_2\text{H}_5\text{OH} + \text{CS}_2 + \text{Na}^+ ]

Common Reagents and Conditions:

    Oxidizing agents: Oxygen or hydrogen peroxide.

    Acidic conditions: Hydrochloric acid or sulfuric acid.

Major Products:

Scientific Research Applications

Sodium ethylxanthate has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organosulfur compounds.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Primarily used in the mining industry for the flotation of sulfide minerals.

Comparison with Similar Compounds

Uniqueness: Sodium ethylxanthate is unique due to its balance of hydrophobicity and reactivity, making it highly effective for the flotation of a wide range of sulfide minerals. Its relatively simple synthesis and high efficiency in industrial applications further distinguish it from other xanthates .

Properties

CAS No.

140-90-9

Molecular Formula

C3H6NaOS2

Molecular Weight

145.20 g/mol

IUPAC Name

sodium;ethoxymethanedithioate

InChI

InChI=1S/C3H6OS2.Na/c1-2-4-3(5)6;/h2H2,1H3,(H,5,6);

InChI Key

SARKRSWCLHYVGQ-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=S)[S-].[Na+]

SMILES

CCOC(=S)[S-].[Na+]

Canonical SMILES

CCOC(=S)S.[Na]

140-90-9

Pictograms

Flammable; Corrosive; Acute Toxic; Irritant

Related CAS

151-01-9 (Parent)

Synonyms

O-Ethyl Ester Dithio-carbonic Acid, Sodium Salt;  O-Ethyl Ester Carbonodithioic Acid, Sodium Salt;  Ethyl-xanthic Acid, Sodium Salt;  Aero 325;  Aeroxanthate 325;  Ethylxanthic Acid Sodium Salt;  O-Ethyl Sodium Dithiocarbonate;  SEX;  SEX (flotation agent); 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium ethylxanthate

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